molecular formula C17H16N2O4 B5634848 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)benzamide

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)benzamide

Cat. No. B5634848
M. Wt: 312.32 g/mol
InChI Key: IRVLODAGDWUAOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to achieve desired structural and functional characteristics. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, exemplifies the intricate processes involved in creating benzamide derivatives with significant biological activity (Zhou et al., 2008). These methodologies often apply to similar compounds, highlighting the complexity and precision required in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)benzamide," plays a crucial role in their reactivity and properties. Studies like the synthesis, elucidation, Hirshfeld surface analysis, and DFT calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provide insights into the molecular configurations and intermolecular interactions of similar compounds (Geetha et al., 2019).

Chemical Reactions and Properties

Compounds like "this compound" undergo various chemical reactions that define their properties and potential applications. For instance, the reaction mechanisms and properties of benzamide derivatives can be illustrated by studies on N-substituted imidazolylbenzamides, indicating their selective electrophysiological activities and potential as class III agents (Morgan et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the practical applications and handling of these compounds. Research on compounds like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provides valuable data on crystalline structures and solubility which are pertinent to similar benzamide derivatives (Geetha et al., 2019).

properties

IUPAC Name

4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)19-14-5-3-13(4-6-14)17(21)18-9-12-2-7-15-16(8-12)23-10-22-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVLODAGDWUAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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